molecular formula C24H32N4O B3163264 1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one CAS No. 883540-44-1

1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one

Cat. No.: B3163264
CAS No.: 883540-44-1
M. Wt: 392.5 g/mol
InChI Key: SJCLZNYFZGJVQL-UHFFFAOYSA-N
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Description

This compound is a pyrrolidin-2-one derivative featuring a complex substitution pattern, including a pyridin-2-ylmethyl-amino group and a 1-ethyl-pyrrolidin-2-ylmethyl moiety attached to a para-substituted phenyl ring.

Properties

IUPAC Name

1-[4-[[(1-ethylpyrrolidin-2-yl)methyl-(pyridin-2-ylmethyl)amino]methyl]phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O/c1-2-27-15-5-8-23(27)19-26(18-21-7-3-4-14-25-21)17-20-10-12-22(13-11-20)28-16-6-9-24(28)29/h3-4,7,10-14,23H,2,5-6,8-9,15-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCLZNYFZGJVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CN(CC2=CC=C(C=C2)N3CCCC3=O)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one, also known by its CAS number 883540-44-1, is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its antibacterial, antifungal, and neuropharmacological properties.

  • Molecular Formula : C24H32N4O
  • Molecular Weight : 392.55 g/mol
  • CAS Number : 883540-44-1

Antibacterial and Antifungal Properties

Recent studies have highlighted the antibacterial and antifungal activities of pyrrolidine derivatives. In vitro tests have demonstrated that certain pyrrolidine compounds exhibit significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .

CompoundMIC (mg/mL)Bacterial Strain
Compound A0.0039S. aureus
Compound B0.025E. coli

In a comparative study, it was found that the inclusion of halogen substituents in the structure enhanced bioactivity significantly, suggesting a structure-activity relationship that merits further investigation .

Neuropharmacological Activity

The compound has also been evaluated for its neuropharmacological potential. Research indicates that similar pyrrolidine derivatives can act as selective inhibitors of dopamine and norepinephrine transporters, which are crucial for neurotransmission in the mammalian system. This mechanism is particularly relevant in the context of developing treatments for conditions such as depression and cocaine addiction .

Case Study 1: Inhibition of Neurotransmitter Reuptake

A study involving analogs of this compound demonstrated selective inhibition of dopamine and norepinephrine reuptake without significant interaction with serotonin transporters. This selectivity is critical for minimizing side effects associated with broader-spectrum antidepressants .

Case Study 2: Antimicrobial Efficacy

In another investigation, various pyrrolidine derivatives were synthesized and tested against a panel of bacterial pathogens. The results indicated that compounds with specific substitutions on the pyrrolidine ring exhibited enhanced antimicrobial activity, supporting the hypothesis that structural modifications can lead to improved efficacy against resistant strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-((Phenylthio)(phenyl)methyl)pyrrolidin-2-one derivatives
  • Structure : Contains a pyrrolidin-2-one core with thiomethyl and phenyl substituents.
  • Synthesis: Prepared via iodine-catalyzed three-component domino reactions involving γ-butyrolactam, aromatic aldehydes, and thiophenols. Yields range from 50–85% under optimized conditions .
  • Key Differences : Lacks the pyridine and ethyl-pyrrolidine substituents, resulting in lower molecular complexity.
1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP)
  • Structure: A pyrrolidine-substituted cathinone derivative with a ketone group.
1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one
  • Structure : Pyrrolidin-2-one core with a chloromethylphenyl group.
  • Applications : Serves as a precursor in organic synthesis; chloromethyl group enables further functionalization .
  • Key Differences: Absence of amino-pyridine substituents limits its biological activity compared to the target compound.
1-(2-Hydroxy-3-{[(4-methylphenyl)methyl]amino}propyl)pyrrolidin-2-one
  • Structure : Features a hydroxypropyl linker and a 4-methylphenyl group.
  • Key Differences : Structural flexibility differs due to the hydroxypropyl chain, altering binding affinity compared to the rigid pyridine-containing target compound.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound C₂₃H₃₁N₅O 409.53 Not reported
1-((Phenylthio)(phenyl)methyl)pyrrolidin-2-one C₁₇H₁₇NOS 283.39 120–122 (decomposes)
α-PVP C₁₅H₂₁NO 231.34 147–149
1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one C₁₁H₁₂ClNO 209.67 95–97

Q & A

Q. What experimental designs assess neuropharmacological effects in vivo?

  • Methodological Answer: Adopt randomized block designs (split-plot for dose/time variables) to minimize bias . Combine behavioral assays (e.g., Morris water maze for cognitive effects) with neurochemical profiling (HPLC-MS for neurotransmitter levels). Include positive/negative controls and blinded scoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one
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1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one

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